molecular formula C27H28F3NO4S B569897 1,1,1-Trifluoromethanesulfonic Acid  (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1 CAS No. 1370699-80-1

1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1

Cat. No.: B569897
CAS No.: 1370699-80-1
M. Wt: 519.579
InChI Key: ZBFSHSWSEMLSME-OCEACIFDSA-N
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Description

1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1 is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical properties, making it a valuable reagent in synthetic chemistry and a potential candidate for various biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1 involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the butenyl intermediate: This involves the reaction of 4-[2-(Dimethylamino)ethoxy]phenyl with 2-phenyl-1-buten-1 under specific conditions to form the desired intermediate.

    Introduction of the trifluoromethanesulfonic acid group: This step involves the reaction of the intermediate with trifluoromethanesulfonic anhydride in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1 undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1 involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to specific receptors or enzymes: This can modulate their activity and influence various biological processes.

    Altering cellular pathways: By interacting with key molecules, it can affect signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-2
  • 1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-3

Uniqueness

1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1 stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and various scientific research applications.

Properties

CAS No.

1370699-80-1

Molecular Formula

C27H28F3NO4S

Molecular Weight

519.579

IUPAC Name

[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] trifluoromethanesulfonate

InChI

InChI=1S/C27H28F3NO4S/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(15-11-21)34-19-18-31(2)3)22-12-16-24(17-13-22)35-36(32,33)27(28,29)30/h5-17H,4,18-19H2,1-3H3/b26-25+

InChI Key

ZBFSHSWSEMLSME-OCEACIFDSA-N

SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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